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Compound of Interest

2,2-dimethyl-1-(thiomorpholin-4-
Compound Name:
yl)propan-1-one

CAS No.: 1339124-82-1

Cat. No.: B6523329

Get Quote

Executive Summary: The "Thio-Switch" in Medicinal
Chemistry

In the optimization of heterocyclic scaffolds, the bioisosteric replacement of the morpholine
oxygen with sulfur—yielding thiomorpholine—is a critical strategy for modulating
physicochemical properties without altering the core pharmacophore geometry.

While morpholine is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid),
thiomorpholine analogs offer distinct advantages in lipophilicity (LogP), metabolic stability, and
oxidative versatility (capacity to form sulfoxides/sulfones). This guide objectively compares the
bioactivity of thiomorpholine analogs against their morpholine counterparts across three
primary therapeutic axes: Antimicrobial, Anticancer, and Metabolic regulation.

Key Comparative Metrics
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Therapeutic Axis I: Antimicrobial Efficacy

Thiomorpholine derivatives have demonstrated significant potency against Gram-positive

bacteria, particularly Staphylococcus epidermidis and Mycobacterium tuberculosis.

Comparative Data: MIC Values ( g/mL)

The following data synthesizes head-to-head studies of 1,4-disubstituted 1,2,3-triazole

derivatives and quinoline-linked analogs.
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Compound Target Morpholine Thiomorpholin  Performance
Class Organism Analog (MIC) e Analog (MIC) Verdict
) Morpholine
] o M. tuberculosis ]
Dihydroquinoline 6.25 25.0 superior (4x
H37Rv
potency) [1].
Thiomorpholine
1,2,3-Triazole S. epidermidis 2.34 1.17 superior (2x
potency) [2].
Morpholine
Isocyanatoethan S. aureus (ATCC o
4.0 64.0 significantly
e 25923) .
superior [3].
Thiomorpholine
) ) shows moderate
Benzohydrazide E. coli >100 50-100

gain in Gram(-)

activity.

Mechanistic Insight: The higher lipophilicity of the thiomorpholine ring likely facilitates

penetration through the lipid-rich cell wall of S. epidermidis, whereas the morpholine oxygen's

H-bond accepting capability may be crucial for binding to specific ribosomal targets in S.

aureus.

Protocol 1: Self-Validating Broth Microdilution Assay

Standard: CLSI M07-A10

This protocol includes internal validity checkpoints to ensure data integrity.

e Inoculum Preparation:

o Suspend isolated colonies in saline to match 0.5 McFarland standard (

CFU/mL).

o Validation Step: Verify OD
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is between 0.08 and 0.13.[1]

¢ Dilution:

o Dilute inoculum 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach final
assay concentration of

CFU/mL.

o Plate Setup (96-well):

[e]

Test Wells: Serial 2-fold dilutions of Thiomorpholine analog (Range: 64 — 0.125

g/mL).

o

Control A (Sterility): Broth only. Must remain clear.

[¢]

Control B (Growth): Broth + Bacteria + Solvent (DMSO < 1%). Must show turbidity.[1]

o

Control C (Reference): Ciprofloxacin.[1] MIC must fall within QC range (0.12-0.5
g/mL for E. coli ATCC 25922).
 Incubation & Readout:

o Incubate at 35

2°C for 16—20 hours.

o Endpoint: Lowest concentration with no visible growth.
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Figure 1: Validated Broth Microdilution Workflow. The central diamond represents a mandatory
"Go/No-Go" decision point based on control performance.

Therapeutic Axis ll: Anticancer & Kinase Inhibition

Thiomorpholine analogs function as potent kinase inhibitors, particularly targeting the
JAK2/FLT3 signaling axis. The sulfur atom allows for unique
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-interactions and hydrophobic packing within the ATP-binding pocket that oxygen cannot
replicate.

Comparative Data: IC (nM) vs. Kinase Targets

Data derived from 4-(4-nitrophenyl)thiomorpholine derivatives [4].

. . Thiomorpholine Therapeutic
Target Kinase Morpholine Analog . L
Analog (14j) Implication

4.4x Potency
Increase. Critical for

JAK2 (V617F) 120 nM 27 nM _ .
Myeloproliferative
neoplasms.
2.8x Potency

FLT3 (ITD) 85 nM 30 nM Increase. Relevant for
AML therapy.

7.08 6.31

. Comparable general
Cytotoxicity (MCF-7) it
M M cytotoxicity.[2]

Mechanism of Action: JAK-STAT Pathway Blockade

The thiomorpholine moiety (specifically Compound 14j) arrests the cell cycle at the G1/S phase
and induces apoptosis.[3]
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Figure 2: Mechanism of Action for Thiomorpholine-based JAK2 Inhibitors. The inhibitor (Green)
blocks the phosphorylation step, preventing STAT dimerization and downstream survival
signaling.

Therapeutic Axis Ill: Metabolic Regulation (DPP-4
Inhibition)

In the treatment of Type 2 Diabetes, Dipeptidyl Peptidase-4 (DPP-4) inhibitors prevent the
degradation of GLP-1.[4] Thiomorpholine-based inhibitors have been synthesized to compete
with gliptins.

Comparative Data: DPP-4 Inhibition

Reference Standard: Linagliptin (IC

~1 nM)[5]
IC
Compound ID Structure Feature ( Notes
M)
Most potent in series.
Thiomorpholine-AA Bulkier carbonyl
16c _ 3.40
conjugate groups enhance
activity [5].[5]
Unsubstituted Reduced steric fit in
16a _ _ 6.93
Thiomorpholine S1 pocket.
Similar potency range;
) Morpholine-AA sulfur substitution
Morpholine Ref ) ~6.00 i
conjugate does not drastically

alter activity here.

Analysis: While thiomorpholine analogs are currently in the micromolar range (less potent than
nanomolar drugs like Linagliptin), they offer a scaffold for dual-action agents (e.g., DPP-4
inhibition + Antioxidant activity) due to the sulfur's redox capability.
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Experimental Protocol: MTT Cytotoxicity Assay

Standard: ISO 10993-5

Causality: This assay measures metabolic activity (NAD(P)H-dependent cellular
oxidoreductase) as a proxy for viability. Since thiomorpholine analogs can be oxidatively active,

solvent controls are critical.
e Seeding:
o Seed HepG2 cells at

cells/well in 96-well plates.

o Allow attachment for 24h.
e Treatment:
o Add Thiomorpholine analogs (0.1 — 100
M).
o Critical Control: DMSO vehicle must be
v/v to prevent artifactual toxicity.
 Incubation:

o 72 hours at 37°C, 5% CO

e Development:
o Add MTT reagent (5 mg/mL in PBS) — 20

L/well. Incubate 4h.

o Remove media. Solubilize formazan crystals with 150
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L DMSO.

e Quantification:
o Measure Absorbance at 570 nm (Ref 630 nm).
o Calculation:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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